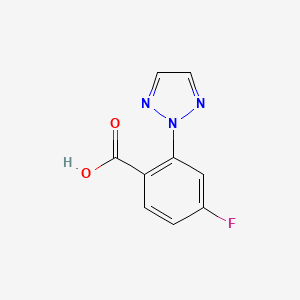![molecular formula C10H19N5O2S B2757074 3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 251307-00-3](/img/structure/B2757074.png)
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is a chemical compound known for its application in peptide synthesis. It is commonly used as a coupling reagent in the formation of amide bonds, which are crucial in the synthesis of peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloroethane (DCE) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione primarily undergoes coupling reactions, particularly in the formation of amide bonds. It can also participate in substitution reactions where the triazole ring can be modified with various substituents .
Common Reagents and Conditions
Coupling Reactions: Typically involve reagents like N,N-diisopropylethylamine (DIEA) and solvents such as dichloroethane (DCE).
Substitution Reactions: May involve reagents like halides or other electrophiles to introduce new substituents onto the triazole ring.
Major Products
The major products of these reactions are typically peptides or modified triazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of various peptide-based materials and compounds.
Mécanisme D'action
The compound exerts its effects primarily through its role as a coupling reagent. It activates carboxyl groups, facilitating their reaction with amines to form amide bonds. This process involves the formation of an intermediate complex that enhances the reactivity of the carboxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
- N,N,N’,N’-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
Uniqueness
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is unique due to its specific structure that provides high reactivity and efficiency in coupling reactions. It offers advantages such as faster reaction rates and reduced racemization compared to other coupling reagents .
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-13(2)9-11-10(14(3)4)15(12-9)8-5-6-18(16,17)7-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJFHXKRYQDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2756993.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

